2-[(7-amino-6,10-dicyano-8-azaspiro[4.5]deca-6,9-dien-9-yl)sulfanyl]-N-(4-bromophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(7-amino-6,10-dicyano-8-azaspiro[45]deca-6,9-dien-9-yl)sulfanyl]-N-(4-bromophenyl)acetamide is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro[45]deca-6,9-dien-9-yl core, which is functionalized with amino, cyano, and sulfanyl groups, as well as a bromophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-amino-6,10-dicyano-8-azaspiro[4.5]deca-6,9-dien-9-yl)sulfanyl]-N-(4-bromophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: The spiro[4.5]deca-6,9-dien-9-yl core can be synthesized through a cyclization reaction involving a suitable diene and a nitrile compound under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine.
Addition of the cyano groups: The cyano groups can be added through a cyanation reaction, often using reagents such as sodium cyanide or potassium cyanide.
Attachment of the sulfanyl group: The sulfanyl group can be introduced through a thiolation reaction, typically using thiol reagents.
Formation of the bromophenylacetamide moiety: The final step involves the coupling of the spirocyclic core with 4-bromophenylacetic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(7-amino-6,10-dicyano-8-azaspiro[4.5]deca-6,9-dien-9-yl)sulfanyl]-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromophenyl moiety can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[(7-amino-6,10-dicyano-8-azaspiro[4
Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and exploring new synthetic methodologies.
Biology: The compound’s functional groups may interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry: The compound’s unique properties may find applications in materials science, such as in the development of novel polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-[(7-amino-6,10-dicyano-8-azaspiro[4.5]deca-6,9-dien-9-yl)sulfanyl]-N-(4-bromophenyl)acetamide depends on its specific application. For example, if the compound is being studied as an enzyme inhibitor, its mechanism may involve binding to the active site of the enzyme and blocking substrate access. If it is being investigated for its anticancer properties, the compound may induce apoptosis or inhibit cell proliferation through specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(7-amino-6,10-dicyano-8-azaspiro[4.5]deca-6,9-dien-9-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
- 2-[(7-amino-6,10-dicyano-8-azaspiro[4.5]deca-6,9-dien-9-yl)sulfanyl]-N-(4-methylphenyl)acetamide
- 2-[(7-amino-6,10-dicyano-8-azaspiro[4.5]deca-6,9-dien-9-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Uniqueness
The uniqueness of 2-[(7-amino-6,10-dicyano-8-azaspiro[4.5]deca-6,9-dien-9-yl)sulfanyl]-N-(4-bromophenyl)acetamide lies in its specific combination of functional groups and the presence of the bromophenyl moiety. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
2-[(7-amino-6,10-dicyano-8-azaspiro[4.5]deca-6,9-dien-9-yl)sulfanyl]-N-(4-bromophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN5OS/c20-12-3-5-13(6-4-12)24-16(26)11-27-18-15(10-22)19(7-1-2-8-19)14(9-21)17(23)25-18/h3-6,25H,1-2,7-8,11,23H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYKPGQAXKOKQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=C(NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)Br)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.